Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate

Chemical Purity Procurement Specification Quality Control

Streamline kinase inhibitor SAR with a pre-functionalized imidazo[1,2-a]pyridine scaffold. The 2-difluoromethyl group enables direct palladium-catalyzed Heck coupling to assemble PI3K inhibitor cores, while the 8-methyl substituent fine-tunes lipophilicity (cLogP ~2.8) for CNS penetration. - Eliminates late-stage CHF2 installation; use as a direct input for parallel library synthesis. - Metabolically stable bioisostere for methyl/methoxy groups, resisting CYP450 oxidation. - ≥98% purity ensures reproducible coupling yields and reliable SAR data.

Molecular Formula C12H12F2N2O2
Molecular Weight 254.237
CAS No. 2514942-05-1
Cat. No. B2415375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate
CAS2514942-05-1
Molecular FormulaC12H12F2N2O2
Molecular Weight254.237
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=CC=C2C)C(F)F
InChIInChI=1S/C12H12F2N2O2/c1-3-18-12(17)9-8(10(13)14)15-11-7(2)5-4-6-16(9)11/h4-6,10H,3H2,1-2H3
InChIKeyQYTRDUULSVLBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2514942-05-1) – Core Identity and Procurement-Relevant Specifications


Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate is a synthetic heterocyclic building block belonging to the imidazo[1,2-a]pyridine family . Its structure incorporates a difluoromethyl group at the 2-position and a methyl substituent at the 8-position of the fused ring system, distinguishing it from unsubstituted or halogenated analogs . It is primarily utilized as a difluoromethylation agent and a key intermediate in medicinal chemistry for the construction of kinase inhibitor libraries [1]. Commercially, it is supplied as a research chemical with a typical purity of ≥98% .

Why Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate Cannot Be Replaced by Unsubstituted or Non-Difluoromethyl Imidazo[1,2-a]pyridine Analogs


Generic imidazo[1,2-a]pyridine-3-carboxylates lack the specific substitution pattern required for key downstream transformations. The 2-difluoromethyl group is a critical functional handle for palladium-catalyzed cross-coupling reactions used to construct PI3K inhibitor cores, where the CHF2 moiety directly influences both reaction yield and biological target affinity [1]. Concurrently, the 8-methyl substituent alters the electronic properties of the pyridine ring, affecting regioselectivity in electrophilic substitution and modulating lipophilicity (cLogP) to meet optimal CNS or cellular penetration ranges [2]. Replacing this compound with the non-methylated analog (ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate) or the 6-chloro/6-bromo derivatives would result in a different steric and electronic profile, potentially leading to failed coupling reactions or inactive final compounds [3].

Head-to-Head and Class-Level Comparative Evidence for Prioritizing Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate


Purity Benchmark: ≥98% vs. Industry Standard for Analogous Building Blocks

Commercially, this compound is offered at a guaranteed purity of 98% by a major supplier . While purity data for direct structural analogs like Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 2451256-42-9) is not always publicly disclosed, a survey of catalog offerings suggests a typical purity range of 95-97% for similar heterocyclic building blocks. This 98% specification reduces the burden of in-house purification before use in sensitive catalytic reactions, where even minor impurities can poison palladium catalysts [1].

Chemical Purity Procurement Specification Quality Control

Enhanced Reactivity in Palladium-Catalyzed Heck Coupling via the 2-Difluoromethyl Group

The 2-(difluoromethyl) substituent is essential for the palladium-catalyzed heteroaryl Heck reaction that constructs the core of PI3K inhibitors. Research has demonstrated that 2-(difluoromethyl)imidazo[1,2-a]pyridines couple with chloro-, iodo-, or trifloxy-substituted triazines and pyrimidines, with iodo substrates providing higher yields and milder conditions [1]. This reactivity is not possible with the non-difluoromethyl parent scaffold (imidazo[1,2-a]pyridine-3-carboxylate), which would require pre-functionalization. While direct, head-to-head yield data for the 8-methyl variant versus other 2-(difluoromethyl) analogs is not yet available in the literature, the electronic influence of the 8-methyl group is expected to further fine-tune the coupling efficiency by modulating the electron density on the pyridine ring [2].

Cross-Coupling C-H Activation PI3K Inhibitor Synthesis

Impact of the 8-Methyl Group on Lipophilicity and Predicted Membrane Permeability vs. Non-Methylated Analogs

The presence of the 8-methyl substituent increases the calculated lipophilicity (cLogP) of the molecule relative to the non-methylated version. In silico predictions for Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate estimate a cLogP of approximately 2.8, while the non-methylated Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS not separately assigned for this exact analog, but structurally inferred) has a predicted cLogP of approximately 2.2 . This difference of ≈0.6 log units places the target compound within the optimal range for both oral bioavailability (Lipinski's rule of five) and blood-brain barrier penetration (typically cLogP 1.5–3.5) [1]. Such fine-tuning of lipophilicity is critical when progressing hits to lead compounds in CNS or oncology programs.

Drug-likeness ADME Lipophilicity CNS Permeability

Commercial Categorization as a 'Difluoromethylation Agent' vs. General Heterocyclic Building Blocks

Major suppliers categorize this compound specifically as a 'Difluoromethylation Agent' , distinguishing it from general imidazo[1,2-a]pyridine building blocks that lack this functional handle. This classification implies that the primary commercial demand and validated use-case is the introduction of the CHF2 moiety into more complex structures, rather than serving solely as a scaffold for further diversification. In contrast, the 6-bromo and 6-chloro analogs are primarily positioned as intermediates for cross-coupling at the halogen position, indicating a divergent synthetic vector. Therefore, a procurement decision for a CHF2-containing intermediate should prioritize this specific compound over a simple 'imidazo[1,2-a]pyridine-3-carboxylate' if the retrosynthetic pathway requires a pre-installed difluoromethyl group.

Synthetic Utility Reagent Classification Vendor Specialization

Optimal Deployment Scenarios for Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate in Drug Discovery and Chemical Biology


Scaffold-Hopping Library Synthesis for PI3K and Related Kinase Inhibitors

Leverage the compound as a direct input for parallel synthesis of imidazo[1,2-a]pyridine-based PI3K inhibitor libraries via Heck coupling with diverse heteroaryl halides. This approach directly builds on the published methodology [1], enabling rapid exploration of SAR around the triazine/pyrimidine binding element while maintaining the core scaffold known to confer PI3K isoform selectivity [2].

Late-Stage Difluoromethylation in Complex Molecule Synthesis

Utilize the pre-installed CHF2 group as a metabolically stable bioisostere for a methyl or methoxy group in advanced intermediates. This scenario is particularly valuable in lead optimization programs where improving metabolic stability (e.g., reducing CYP450-mediated oxidation) is critical, as the difluoromethyl group has been shown to resist oxidative metabolism better than methyl groups [3].

Physiochemical Property Optimization in CNS Drug Discovery

Incorporate this building block into CNS-targeted compound collections. Its predicted cLogP of ~2.8 positions it favorably for achieving blood-brain barrier penetration . This makes it a strategic choice over more polar unsubstituted analogs when designing kinase inhibitors intended for glioblastoma or neurodegenerative disease targets.

Chemical Probe Development for Target Validation

Employ the compound as a key fragment in the assembly of chemical probes for bromodomain or kinase target validation. The 8-methyl substitution may contribute to selectivity against off-target kinases, as steric bulk at this position has been shown to influence binding pocket complementarity in related imidazo[1,2-a]pyridine series [4].

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